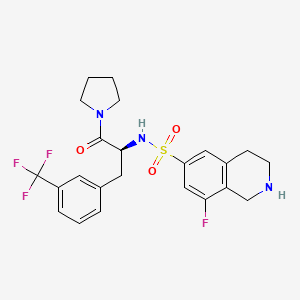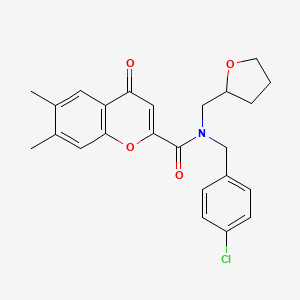
2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- is an organic compound characterized by the presence of a propenylamine group attached to a dichlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and propenylamine.
Condensation Reaction: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with propenylamine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
Medically, 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- is explored for its therapeutic potential. It may act as a precursor for developing drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for manufacturing polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism by which 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. For instance, it may inhibit enzyme activity or activate receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-amine, 3-(2,4-dichlorophenyl)-: Similar structure but different chlorine substitution pattern.
2-Propen-1-amine, 3-(3,5-dichlorophenyl)-: Another isomer with chlorine atoms at different positions.
2-Propen-1-amine, 3-(3,4-difluorophenyl)-: Fluorine atoms instead of chlorine, affecting reactivity and properties.
Uniqueness
2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)- is unique due to its specific substitution pattern and the presence of the propenylamine group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
This detailed overview provides a comprehensive understanding of 2-Propen-1-amine, 3-(3,4-dichlorophenyl)-, (2E)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
83665-76-3 |
|---|---|
Fórmula molecular |
C9H9Cl2N |
Peso molecular |
202.08 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dichlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H,5,12H2/b2-1+ |
Clave InChI |
SVLYGNKFNCGGSH-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/CN)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C=CCN)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12118718.png)



![2-amino-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118746.png)

![Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester](/img/structure/B12118764.png)
![2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118773.png)



![5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12118806.png)
![Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118815.png)
![(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one](/img/structure/B12118820.png)
